Cas no 93416-75-2 (5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

5-Methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,2,3-triazole core substituted with a methyl group at the 5-position and a 2-methylbenzyl group at the 1-position, along with a carboxamide functional group at the 4-position. This compound may exhibit enhanced stability and bioavailability due to its triazole scaffold, which is known for its metabolic resistance and hydrogen-bonding capabilities. The presence of the carboxamide group suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery. Its synthetic versatility allows for modifications to optimize pharmacological properties.
5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide structure
93416-75-2 structure
Product Name:5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:93416-75-2
MF:C12H14N4O
MW:230.265761852264
CID:4337663
PubChem ID:21282636
Update Time:2025-05-27

5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[(2-methylphenyl)methyl]-
    • 5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
    • 5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
    • 93416-75-2
    • EN300-1610144
    • SCHEMBL10668891
    • Inchi: 1S/C12H14N4O/c1-8-5-3-4-6-10(8)7-16-9(2)11(12(13)17)14-15-16/h3-6H,7H2,1-2H3,(H2,13,17)
    • InChI Key: JUXIQMCKKHYJOM-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2C)C(C)=C(C(N)=O)N=N1

Computed Properties

  • Exact Mass: 230.11676108Da
  • Monoisotopic Mass: 230.11676108Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 73.8Ų

5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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